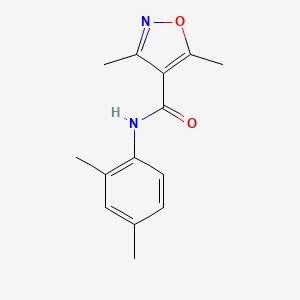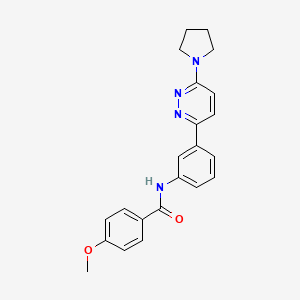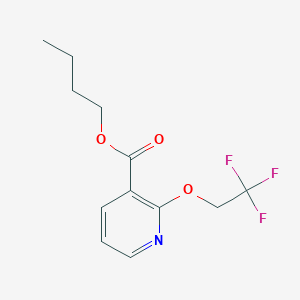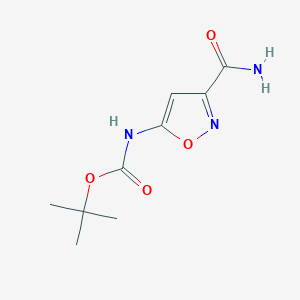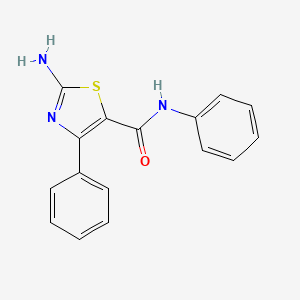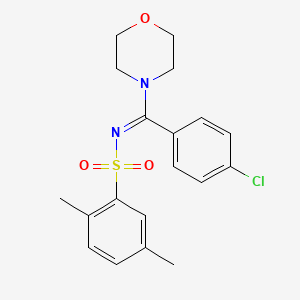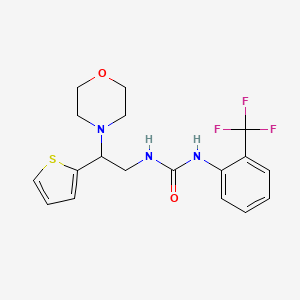
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as R547, is a small molecule inhibitor that targets the Polo-like kinase 1 (PLK1) enzyme. PLK1 plays a crucial role in cell division and is overexpressed in many types of cancer cells. R547 has shown potential as an anti-cancer agent in preclinical studies, making it an attractive target for further research.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds with structures similar to "1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" have been synthesized and evaluated for their bioactive properties. For instance, certain urea derivatives have shown potent inhibitory activity against acetylcholinesterase, suggesting potential applications in treating diseases related to acetylcholine deficiency, such as Alzheimer's disease (Vidaluc et al., 1995). Additionally, compounds with urea linkages have been developed as antimicrobial agents, highlighting their potential in addressing bacterial and fungal infections (Desai et al., 2007).
Organic Synthesis and Chemical Properties
Research into the chemical properties and synthesis of urea derivatives, including those with morpholine groups, has led to insights into their reactivity and potential applications in organic synthesis. For example, studies on the synthesis of novel aliphatic thiourea derivatives containing s-triazine moiety have revealed their utility in creating compounds with potential antibacterial and antifungal properties (Desai et al., 2007). Such compounds can serve as building blocks for further chemical modifications, enabling the design of new drugs and materials.
Materials Science and Applications
Compounds structurally related to "1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" have been explored for applications beyond medicinal chemistry, including their use in materials science. For instance, research on silatranes possessing urea functionality has provided insights into their structural aspects and potential uses in developing novel materials with specific properties (Puri et al., 2011).
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)13-4-1-2-5-14(13)23-17(25)22-12-15(16-6-3-11-27-16)24-7-9-26-10-8-24/h1-6,11,15H,7-10,12H2,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRAJIXHRTSEUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


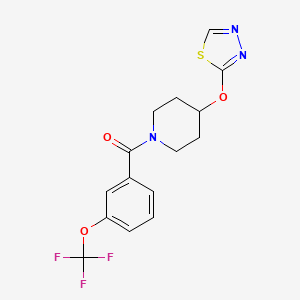
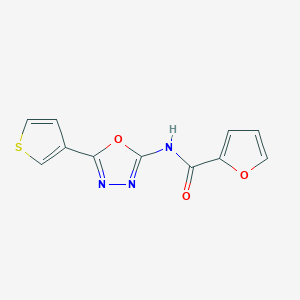

![2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2415592.png)

